

Application Notes and Protocols for Electrophysiology Studies Using ML380

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Compound of Interest

Compound Name: ML380

Cat. No.: B609160

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Introduction

ML380 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels. These non-selective cation channels are implicated in a variety of physiological and pathophysiological processes, making them attractive targets for drug discovery. This document provides detailed application notes and protocols for the use of **ML380** in electrophysiological studies, particularly utilizing the whole-cell patch-clamp technique to characterize its inhibitory effects on TRPC4 and TRPC5 channels.

Mechanism of Action

ML380 acts as a direct blocker of TRPC4 and TRPC5 channels.^[1] The activation of these channels, often downstream of G-protein coupled receptor (GPCR) stimulation, leads to cation influx and subsequent cellular responses. **ML380** exerts its inhibitory effect by physically occluding the channel pore or by inducing a conformational change that renders the channel non-conductive. This inhibition is reversible upon washout of the compound.

Quantitative Data Summary

The inhibitory potency of **ML380** and the similar compound ML204 on TRPC4 channels has been quantified using various assays. The following table summarizes the key quantitative data.

Compound	Assay Type	Cell Line	Activator	IC50 Value	Reference
ML204	Fluorescence (Ca ²⁺ influx)	HEK293 expressing TRPC4 and μ -opioid receptor	DAMGO (300 nM)	0.96 μ M	[1]
ML204	Electrophysiology (Whole-cell patch-clamp)	HEK293 expressing TRPC4 and μ -opioid receptor	DAMGO (50 nM)	2.6 μ M	[1]
ML204	Electrophysiology (Whole-cell patch-clamp, cumulative concentration)	HEK293 expressing TRPC4 and μ -opioid receptor	DAMGO (50 nM)	2.9 μ M	[1]

Experimental Protocols

Cell Culture and Preparation

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPC4 or TRPC5 channels are recommended. For studies involving GPCR-mediated activation, co-expression of the relevant receptor (e.g., μ -opioid receptor) is necessary.

Culture Conditions:

- Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418 for TRPC4/5, puromycin for the receptor).
- Incubation: 37°C in a humidified atmosphere with 5% CO₂.

- **Passaging:** Subculture cells every 2-3 days when they reach 80-90% confluency. For electrophysiology, plate cells onto glass coverslips 24-48 hours before the experiment.

Solutions for Whole-Cell Patch-Clamp Electrophysiology

Internal (Pipette) Solution (in mM):

- 145 CsCl
- 2 MgCl₂
- 10 HEPES
- 1 EGTA
- 5 Na₂ATP
- 0.1 Na₂GTP
- pH adjusted to 7.2 with CsOH
- Osmolarity: ~290 mOsm

External (Bath) Solution (in mM):

- 140 NaCl
- 5 KCl
- 2 CaCl₂
- 1 MgCl₂
- 10 HEPES
- 10 Glucose
- pH adjusted to 7.4 with NaOH

- Osmolarity: ~310 mOsm

ML380 Stock Solution: Prepare a 10 mM stock solution of **ML380** in dimethyl sulfoxide (DMSO). Store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.

Whole-Cell Patch-Clamp Recording Protocol

This protocol is designed to measure the inhibitory effect of **ML380** on TRPC4/5 channel currents.

- Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
- Pipette Positioning: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution. Under visual guidance, approach a single cell with the patch pipette.
- Giga-seal Formation: Apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
- Initial Recording: Clamp the cell membrane potential at a holding potential of -60 mV.
- Channel Activation: Apply a TRPC4/5 channel activator. For μ-opioid receptor-expressing cells, perfuse the bath with an external solution containing 50 nM DAMGO to activate the channels.
- Current Measurement: Record the whole-cell currents. A voltage ramp protocol from -100 mV to +100 mV over 500 ms applied every 5-10 seconds is suitable for characterizing the current-voltage (I-V) relationship of TRPC channels.
- **ML380** Application: Once a stable baseline current is established in the presence of the activator, perfuse the chamber with an external solution containing the desired concentration

of **ML380** (and the activator).

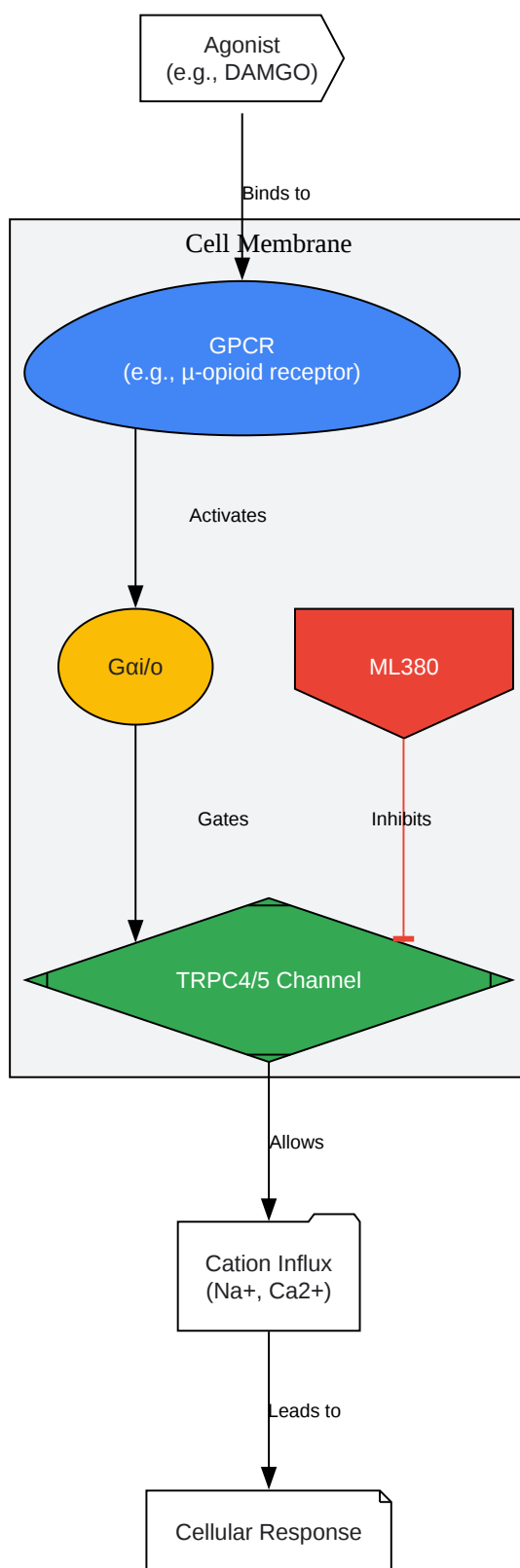
- Inhibition Measurement: Record the current until a new steady-state is reached. The percentage of inhibition can be calculated by comparing the current amplitude before and after **ML380** application.
- Concentration-Response Curve: To determine the IC50 value, apply increasing concentrations of **ML380** cumulatively. Allow the current to stabilize at each concentration before applying the next.
- Washout: After the final concentration of **ML380**, perfuse the chamber with the external solution containing only the activator to check for the reversibility of the inhibition.

Data Analysis

- Measure the peak outward and inward current amplitudes at specific voltages (e.g., +80 mV and -80 mV) from the voltage ramp protocol.
- Calculate the percentage of inhibition for each concentration of **ML380** using the formula: % Inhibition = $(1 - (I_{\text{ML380}} / I_{\text{control}})) * 100$ where I_{ML380} is the current in the presence of **ML380** and I_{control} is the current in the presence of the activator alone.
- Plot the percentage of inhibition against the logarithm of the **ML380** concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

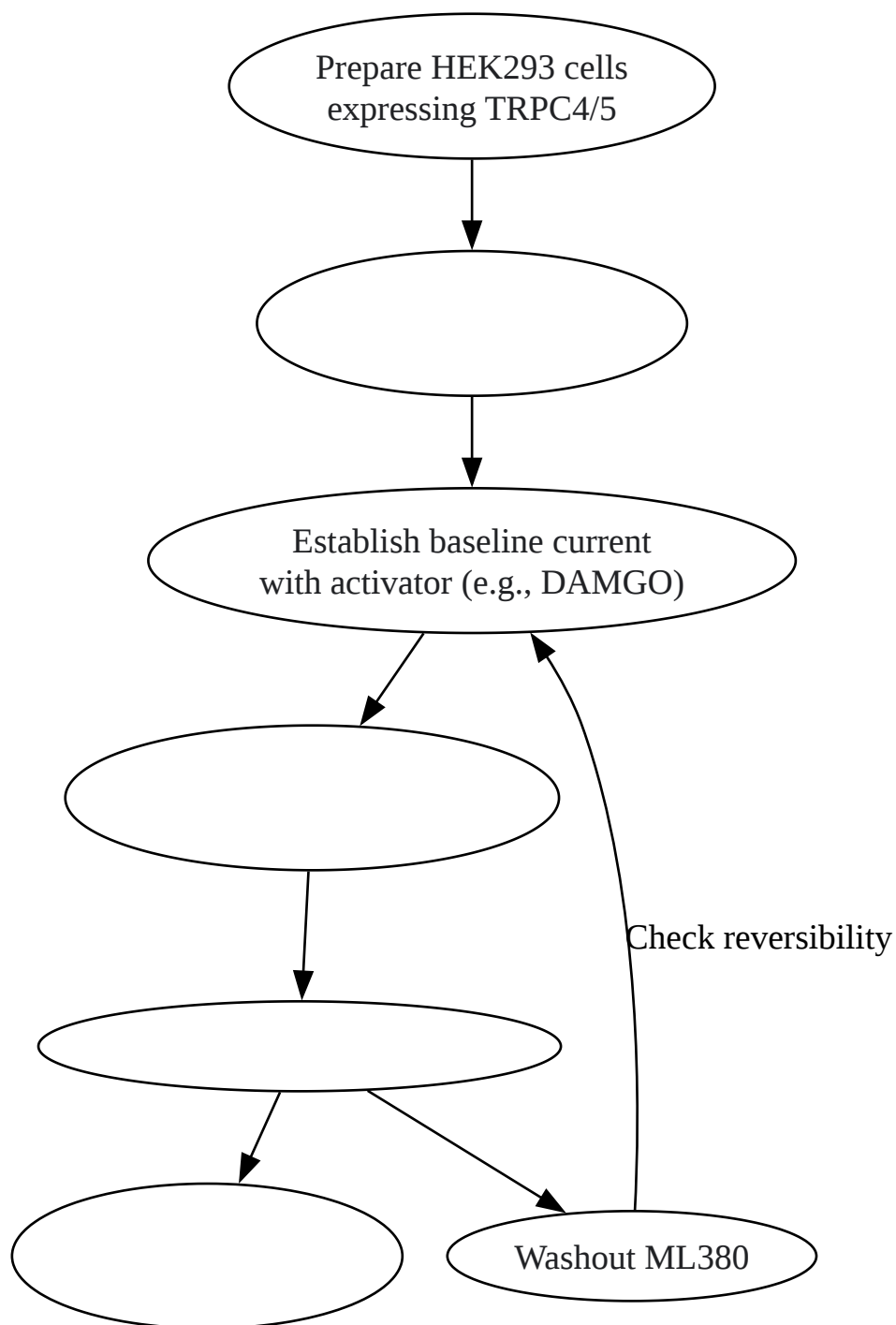
Signaling Pathway of TRPC4/5 Activation and Inhibition by **ML380**



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Caption: GPCR-mediated activation of TRPC4/5 channels and inhibition by **ML380**.

Experimental Workflow for ML380 Electrophysiology Study



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Caption: Key components and their relationships in an **ML380** electrophysiology experiment.

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References

- 1. Whole Cell Patch Clamp Protocol [protocols.io]
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